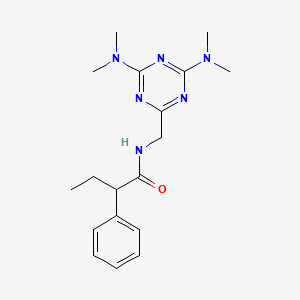

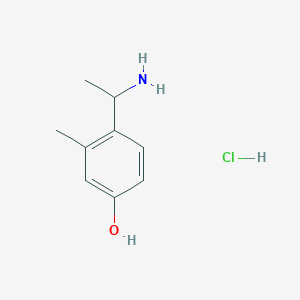

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-phenylbutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been studied. For instance, a new monomer (2-N,N-dimethylamino-4,6-Bis(2-thienyl)–pyrimidine) was synthesized and its homopolymer was successfully prepared by using Ferric trichloride (FeCl3) as an oxidant . The structure of the polymer and monomer was fully characterized by 1H–NMR, FTIR, UV-vis, Fluorescent spectroscopy and X-ray diffraction pattern .Chemical Reactions Analysis

The kinetics of thermal decomposition of similar compounds, such as 2,4-bis(dimethylamino)-6-trinitromethyl-1,3,5-triazine, have been studied in melt and in a dilute solution of dinonyl phthalate by manometric and gravimetric methods . The reaction has proven to be self-accelerated .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, Bis((dimethylamino)methyl)phenol has a molecular formula of C12H20N2O, with an average mass of 208.300 Da .Scientific Research Applications

Antibacterial and Biofilm Inhibition

A novel compound, structurally related to the one of interest, showed significant antibacterial efficacy and biofilm inhibition activities against strains such as E. coli, S. aureus, and S. mutans. The study highlights its potential as a potent bacterial biofilm and MurB enzyme inhibitor, suggesting applications in combating bacterial infections and biofilm-associated diseases (Mekky & Sanad, 2020).

Synthetic Chemistry and Material Science

Research in synthetic chemistry has led to the creation of derivatives of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-phenylbutanamide that exhibit fluorescence due to intramolecular proton transfer. These derivatives have potential applications in material science, especially in the development of fluorescent materials with large Stokes shifts, which can be used in sensors and imaging technologies (Rihn et al., 2012).

Environmental Science

In environmental science, derivatives of this compound have been explored as flocculants. A particular study designed a tertiary amine starch ether derivative that demonstrates reversible pH response in aqueous solutions. This derivative was effective in flocculating anionic dyes, showing potential for the treatment of colored effluents in water treatment processes. The flocculant exhibited high flocculation capacity and could be regenerated and reused, indicating its potential as a sustainable solution for water purification (Shi, Ju, & Zhang, 2012).

Corrosion Inhibition

Another study focused on the synthesis of benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic solutions. These derivatives, structurally related to this compound, showed promising results as potent corrosion inhibitors, suggesting their utility in protecting industrial materials from corrosive damage. The study combines experimental and theoretical approaches to understand the inhibition mechanisms, offering insights into designing more effective corrosion inhibitors (Hu et al., 2016).

Mechanism of Action

Mode of Action

Similar compounds have been used to fabricate fluorescence probes for the targeted detection of cholesterol . The compound may interact with its targets through a mechanism involving fluorescence change .

Biochemical Pathways

Similar compounds have been used in studies related to intramolecular charge transfer and near-infrared photothermal conversion .

Pharmacokinetics

These properties are crucial for understanding the bioavailability of the compound .

Result of Action

Similar compounds have shown potential for application in photothermal therapy .

Action Environment

The environment can significantly impact the behavior and effectiveness of similar compounds .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-2-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N6O/c1-6-14(13-10-8-7-9-11-13)16(25)19-12-15-20-17(23(2)3)22-18(21-15)24(4)5/h7-11,14H,6,12H2,1-5H3,(H,19,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLGLWYPHAOTSAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCC2=NC(=NC(=N2)N(C)C)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-methyl-4H-1,2,4-triazole](/img/structure/B2761676.png)

![1-(5-Chloro-2-methoxyphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one](/img/structure/B2761677.png)

![2-fluoro-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide](/img/structure/B2761682.png)

![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2761683.png)

![1-(3-Fluoro-4-methylphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2761684.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(ethylsulfonyl)benzamide](/img/structure/B2761688.png)

![1-Phenyl-3-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)azetidin-2-one](/img/structure/B2761692.png)

![4-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxy)-2-methylpyrimidine](/img/structure/B2761696.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-[bis(2-methoxyethyl)sulfamoyl]benzamide](/img/structure/B2761698.png)